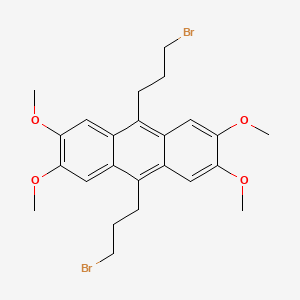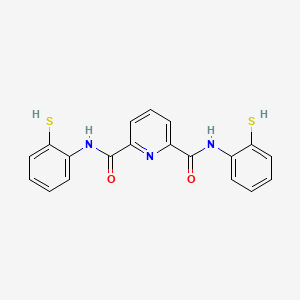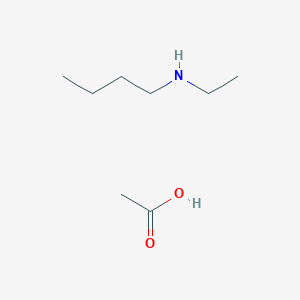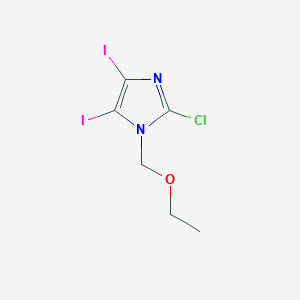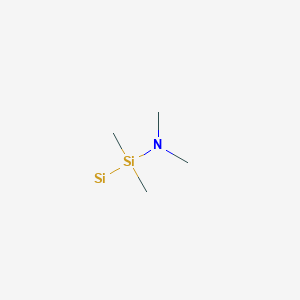
Tetramethyl-disilylamin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl-disilylamin is an organosilicon compound with the chemical formula (CH₃)₂SiNHSi(CH₃)₂ It is a derivative of disilane, where two silicon atoms are bonded to a nitrogen atom and each silicon atom is further bonded to two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethyl-disilylamin can be synthesized through several methods. One common method involves the reaction of chlorosilanes with ammonia or amines. For example, the reaction of dimethylchlorosilane with ammonia can yield this compound. The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale reactions involving chlorosilanes and ammonia. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethyl-disilylamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: The nitrogen atom in this compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Substitution Reactions: Various halogenating agents and other reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Simpler silanes such as dimethylsilane.
Substitution: Compounds with different functional groups replacing the methyl groups.
Applications De Recherche Scientifique
Tetramethyl-disilylamin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in studying silicon-nitrogen chemistry.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of silicon-based materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of tetramethyl-disilylamin involves its ability to participate in various chemical reactions due to the presence of silicon and nitrogen atoms. The nitrogen atom can act as a nucleophile, participating in substitution and addition reactions. The silicon atoms can undergo oxidation and reduction, leading to the formation of various silicon-containing compounds. The exact molecular targets and pathways depend on the specific reactions and conditions involved.
Comparaison Avec Des Composés Similaires
Tetramethylsilane: Similar in structure but lacks the nitrogen atom. It is used as a standard in nuclear magnetic resonance spectroscopy.
Hexamethyldisilazane: Contains a similar silicon-nitrogen-silicon structure but with additional methyl groups. It is used as a silylating agent in organic synthesis.
Dimethyldichlorosilane: Contains silicon-chlorine bonds instead of silicon-nitrogen bonds. It is used in the production of silicone polymers.
Uniqueness: Tetramethyl-disilylamin is unique due to the presence of both silicon and nitrogen atoms, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C4H12NSi2 |
|---|---|
Poids moléculaire |
130.31 g/mol |
InChI |
InChI=1S/C4H12NSi2/c1-5(2)7(3,4)6/h1-4H3 |
Clé InChI |
ALTKJGPZXODTOP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si](C)(C)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
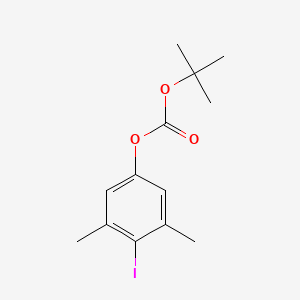
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)

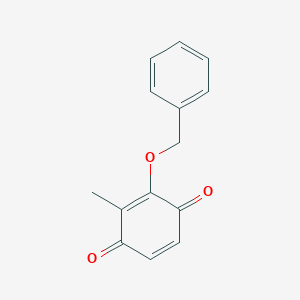
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)

